

# The Genesis and Synthesis of (+)-Avibactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Avibactam, (+)- |           |
| Cat. No.:            | B1249370        | Get Quote |

#### Introduction

(+)-Avibactam is a groundbreaking non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that has become a critical tool in the fight against multidrug-resistant Gram-negative bacteria. Its unique diazabicyclooctane (DBO) core structure and mechanism of action, which involves reversible covalent inhibition of a wide range of serine  $\beta$ -lactamases (Classes A, C, and some D), have revitalized the efficacy of established  $\beta$ -lactam antibiotics.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery and the intricate synthetic processes developed for (+)-avibactam, tailored for researchers, scientists, and professionals in drug development.

## **Discovery and Development: A Timeline**

The journey of avibactam from a conceptual framework to a clinical reality involved several key organizations. The initial concept for the diazabicyclo[3.2.1]octane (DBO) scaffold as a potential acylating agent of nucleophilic enzymes, analogous to β-lactams, originated from research at Hoechst Marion Roussel.[5][6] This foundational idea was later advanced through the developmental pipelines of several pharmaceutical companies.

The infection division of Aventis in Romainville, France, was responsible for disclosing the initial synthetic route during the early stages of drug discovery.[5] Subsequently, AstraZeneca and Forest Laboratories (now part of AbbVie) played a pivotal role in optimizing the synthesis, leading to a more efficient and scalable manufacturing process.[5][7] Actavis (now Teva) in



collaboration with AstraZeneca, further developed avibactam, leading to its eventual FDA approval in 2015 in combination with ceftazidime.[4]

# **Mechanism of Action: Restoring Antibiotic Efficacy**

Avibactam's primary role is to inhibit  $\beta$ -lactamase enzymes, which are produced by bacteria and are a primary mechanism of resistance to  $\beta$ -lactam antibiotics.[8] Unlike traditional  $\beta$ -lactam-based inhibitors, avibactam is a non- $\beta$ -lactam molecule.[1] It functions as a covalent but reversible inhibitor of serine  $\beta$ -lactamases.[1][2] The process involves the formation of a stable, temporary covalent bond between avibactam and the active site serine residue of the  $\beta$ -lactamase enzyme.[1] This acylation step effectively inactivates the enzyme, preventing it from hydrolyzing and deactivating the partner  $\beta$ -lactam antibiotic.[1][9] The reversibility of this binding is a unique feature among  $\beta$ -lactamase inhibitors.[2][3]







Click to download full resolution via product page

Mechanism of avibactam action against  $\beta$ -lactamase.

# Synthetic Pathways to (+)-Avibactam

The synthesis of (+)-avibactam has evolved significantly from its initial discovery, with a focus on improving yield, reducing step count, and enhancing scalability. Several distinct synthetic



routes have been reported, each with its own set of advantages and challenges.

## **Early Synthetic Routes**

#### 1. Aventis Route:

The initial synthesis disclosed by Aventis utilized double-chiral piperidine derivatives as the starting material. This route was characterized by a lengthy procedure involving inversion of configuration, deprotection, urea-cyclization, and sulfonation, resulting in a low overall yield of approximately 9.0%.[5]

#### 2. Wockhardt Route:

An alternative approach developed by Wockhardt started from L-glutamic acid or L-pyroglutamic acid. The core diazabicyclo[3.2.1]octane (DBO) structure was constructed through a series of steps including ring-opening, ring-closing, and deoxygenization.

Subsequent deprotection and sulfonation furnished avibactam with a total yield of about 11.0%.

[5] This method, however, was still hampered by a long synthetic procedure and complex purification processes, making it less suitable for large-scale production.[5]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. nbinno.com [nbinno.com]



- 2. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Avibactam Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Key discoveries offer significant hope of reversing antibiotic resistance | EurekAlert! [eurekalert.org]
- 9. The β-Lactams Strike Back: Ceftazidime-Avibactam PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Genesis and Synthesis of (+)-Avibactam: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1249370#avibactam-discovery-and-synthesis-process]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.